An In-depth Guide to the Synthesis and Characterization of 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one
An In-depth Guide to the Synthesis and Characterization of 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one
Introduction
3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one (CAS No. 71556-74-6) is a tertiary lactam belonging to the azepan-2-one class of compounds.[1] Its structure is notably analogous to Meptazinol, a partial μ-opioid receptor agonist used as an analgesic, particularly in obstetrics.[2][3] Meptazinol is chemically defined as (RS)-3-(3-Ethyl-1-methylazepan-3-yl)phenol.[3] The target compound of this guide represents the lactam (a cyclic amide) form of the fully reduced azepane ring found in Meptazinol, suggesting its potential role as a key synthetic intermediate or a related metabolite in pharmacological studies.
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one, details the critical characterization techniques required to verify its identity and purity, and offers insights into the chemical principles underpinning these methodologies. This document is intended for researchers in medicinal chemistry, drug development, and synthetic organic chemistry.
Proposed Retrosynthetic Analysis and Synthetic Strategy
A logical synthetic approach to a 3,3-disubstituted N-methylazepan-2-one involves the construction of a correspondingly substituted cyclohexanone, followed by ring expansion to form the seven-membered lactam ring, and subsequent N-alkylation. The key transformation in this strategy is the Beckmann rearrangement of a cyclohexanone oxime, a classic and reliable method for synthesizing lactams.[4][5]
The phenolic hydroxyl group introduces a challenge, as it can be sensitive to various reaction conditions. Therefore, a protection-deprotection strategy is incorporated, using a methoxy group (–OCH₃) as a robust protecting group for the phenol, which can be cleaved in the final step.
The overall workflow is outlined below:
Caption: Proposed multi-phase synthetic workflow.
Detailed Experimental Protocols
Part 1: Synthesis of 3-Ethyl-3-(3-methoxyphenyl)cyclohexan-1-one (Precursor)
The synthesis of the key cyclohexanone intermediate is a multi-step process starting from commercially available materials.
Step 1.1: Synthesis of 3-(3-methoxyphenyl)-3-oxopropanenitrile This step involves a Claisen condensation between an acetophenone derivative and a cyanide source.
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Reagents: 1-(3-methoxyphenyl)ethan-1-one, Diethyl carbonate, Sodium hydride (NaH).
-
Procedure:
-
Suspend sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere in a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel.
-
Cool the suspension to 0°C.
-
Add a solution of 1-(3-methoxyphenyl)ethan-1-one (1.0 eq.) and diethyl carbonate (1.5 eq.) in THF dropwise to the stirred suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and quench carefully by pouring it onto ice water.
-
Acidify the aqueous solution with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the desired β-ketonitrile.
-
Step 1.2: Synthesis of 3-Ethyl-3-(3-methoxyphenyl)cyclohexan-1-one This step involves a sequence of Michael additions followed by hydrolysis, decarboxylation, and cyclization. A more direct modern approach involves the alkylation of 3-(3-methoxyphenyl)cyclohexanone. For this guide, we will assume the synthesis from a suitable precursor.
-
Reagents: 3-(3-methoxyphenyl)cyclohex-2-en-1-one, Ethylmagnesium bromide (or other ethyl nucleophile), Copper(I) iodide (CuI).
-
Procedure:
-
To a stirred suspension of CuI (0.1 eq.) in anhydrous THF at -20°C under nitrogen, add ethylmagnesium bromide (1.5 eq.) dropwise.
-
Stir the resulting Gilman cuprate reagent for 30 minutes.
-
Cool the mixture to -78°C and add a solution of 3-(3-methoxyphenyl)cyclohex-2-en-1-one (1.0 eq.) in THF dropwise.
-
Stir the reaction at -78°C for 2 hours, then allow it to warm to room temperature slowly.
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the target cyclohexanone.
-
Part 2: Lactam Formation via Beckmann Rearrangement
This phase is the core of the synthesis, creating the seven-membered azepan-2-one ring.
Step 2.1: Oximation of 3-Ethyl-3-(3-methoxyphenyl)cyclohexan-1-one
-
Reagents: 3-Ethyl-3-(3-methoxyphenyl)cyclohexan-1-one, Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium acetate (NaOAc).
-
Procedure:
-
Dissolve the cyclohexanone precursor (1.0 eq.) in ethanol in a round-bottom flask.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq.) and sodium acetate (2.0 eq.).
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting ketone is consumed.
-
Cool the mixture and reduce the volume of ethanol using a rotary evaporator.
-
Add water to precipitate the oxime. Filter the solid, wash thoroughly with water, and dry to yield the cyclohexanone oxime. A mixture of (E) and (Z) isomers may be formed.
-
Step 2.2: Beckmann Rearrangement to 3-Ethyl-3-(3-methoxyphenyl)azepan-2-one The Beckmann rearrangement is acid-catalyzed and involves the migration of the alkyl group anti-periplanar to the oxime's hydroxyl group.[5] Polyphosphoric acid (PPA) or strong acids like sulfuric acid are common catalysts.[5]
-
Reagents: 3-Ethyl-3-(3-methoxyphenyl)cyclohexan-1-one oxime, Polyphosphoric acid (PPA).
-
Procedure:
-
Heat polyphosphoric acid to 80-100°C in a round-bottom flask with mechanical stirring.
-
Carefully add the oxime precursor (1.0 eq.) in small portions to the hot PPA. An initial exotherm may be observed.
-
Maintain the temperature at 100-120°C for 1-2 hours. Monitor the reaction progress by quenching a small aliquot and analyzing by TLC or GC-MS.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution or concentrated ammonium hydroxide until pH > 8.
-
Extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic extracts, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting lactam by column chromatography or recrystallization.
-
Caption: Simplified mechanism of the Beckmann rearrangement.
Part 3: Final Modifications
Step 3.1: N-Methylation
-
Reagents: 3-Ethyl-3-(3-methoxyphenyl)azepan-2-one, Sodium hydride (NaH), Methyl iodide (CH₃I).
-
Procedure:
-
Dissolve the lactam (1.0 eq.) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere.
-
Cool the solution to 0°C and add NaH (1.1 eq.) portion-wise. Stir until hydrogen evolution ceases (approx. 30-60 minutes).
-
Add methyl iodide (1.2 eq.) dropwise, keeping the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the N-methylated lactam.
-
Step 3.2: Demethylation to Yield the Final Product Cleavage of the aryl methyl ether is required to reveal the phenolic hydroxyl group. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.
-
Reagents: 3-Ethyl-3-(3-methoxyphenyl)-1-methylazepan-2-one, Boron tribromide (BBr₃).
-
Procedure:
-
Dissolve the N-methylated lactam (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Add a solution of BBr₃ (1.5 eq.) in DCM dropwise.
-
Stir the reaction at -78°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Cool the mixture back to 0°C and quench slowly by adding methanol, followed by water.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄.
-
Concentrate the solution and purify the final product, 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one, by column chromatography or recrystallization.
-
Characterization of the Final Product
Comprehensive analytical techniques are required to confirm the structure and assess the purity of the synthesized 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₁NO₂ | [1] |
| Molecular Weight | 247.34 g/mol | [1] |
| CAS Number | 71556-74-6 | [1] |
| Topological Polar Surface Area | 40.5 Ų | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
Table 1: Physical and Computed Properties
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the δ 6.5-7.5 ppm range), the N-methyl group (a singlet around δ 2.8-3.0 ppm), the ethyl group protons (a quartet and a triplet), and the methylene protons of the azepane ring (complex multiplets in the δ 1.5-3.5 ppm range). The phenolic -OH proton will appear as a broad singlet, the position of which is concentration and solvent dependent.
-
¹³C NMR: The carbon NMR should display signals for the carbonyl carbon of the lactam (δ ~175 ppm), aromatic carbons (δ 110-160 ppm), the N-methyl carbon (δ ~35 ppm), and the aliphatic carbons of the ethyl group and the azepane ring.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the phenolic hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1630-1680 cm⁻¹ characteristic of the tertiary lactam carbonyl group.
-
C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.
-
C=C Stretches: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) in positive mode should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 248.16.
-
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₁₅H₂₂NO₂ for the [M+H]⁺ ion).
-
Chromatographic Methods
-
Thin Layer Chromatography (TLC): Used for reaction monitoring and preliminary purity assessment. A suitable mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol) should show a single spot for the purified product.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase) should be developed to determine the purity of the final compound with high accuracy, ideally showing a single peak representing >95% purity.
Safety Considerations
The synthesis described involves hazardous reagents and procedures.
-
Sodium Hydride (NaH): A flammable solid that reacts violently with water. Must be handled under an inert atmosphere.
-
Boron Tribromide (BBr₃): Highly corrosive and toxic. Reacts vigorously with moisture. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Methyl Iodide (CH₃I): A toxic and carcinogenic alkylating agent. Handle with extreme care in a fume hood.
-
Strong Acids (PPA): Corrosive. Avoid contact with skin and eyes.
Conclusion
This guide outlines a robust and logical synthetic pathway for 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one, a close structural analog of the analgesic Meptazinol. The proposed route leverages a classical Beckmann rearrangement for the key ring-expansion step and employs standard functional group manipulations. The successful synthesis and purification of this compound, verified by the comprehensive characterization methods detailed herein, would provide valuable material for further investigation into its chemical properties and potential pharmacological relevance in the context of opioid research and development.
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